Streptamine

Description

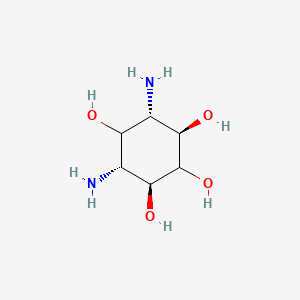

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O4 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C6H14N2O4/c7-1-3(9)2(8)5(11)6(12)4(1)10/h1-6,9-12H,7-8H2/t1-,2+,3?,4+,5-,6? |

InChI Key |

ANLMVXSIPASBFL-XGNJAFTASA-N |

SMILES |

C1(C(C(C(C(C1O)O)O)N)O)N |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)N)O)O)O)N |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)N)O)N |

Synonyms |

streptamine streptamine sulfate (1:1) streptamine, (myo)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Core Structure of Streptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptamine is a fundamental aminocyclitol that serves as a core structural component for a significant class of aminoglycoside antibiotics, including the historically important streptomycin.[1][2] Its unique stereochemistry and functional group arrangement are pivotal to the biological activity of these antibiotics, which primarily function by targeting the bacterial ribosome to inhibit protein synthesis.[1][3] Understanding the basic structure of this compound is therefore crucial for the rational design of novel antibiotic derivatives with improved efficacy and reduced toxicity. This guide provides an in-depth technical overview of the core structure of this compound, including its chemical properties, stereochemical configuration, and the experimental methodologies used for its structural elucidation.

The Basic Structure of this compound

This compound, with the chemical formula C₆H₁₄N₂O₄, is systematically named (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol.[4] It is a derivative of scyllo-inositol, a stereoisomer of inositol, where the hydroxyl groups at positions 1 and 3 are substituted with amino groups.[4] This substitution introduces basic nitrogen centers, which are key to its role in the biological activity of aminoglycosides.

The stereochemistry of this compound is critical. The cyclohexane ring adopts a chair conformation, with the substituents exhibiting a specific spatial arrangement. The IUPAC name specifies the absolute configuration at the chiral centers, defining the precise three-dimensional structure of the molecule.

Below is a two-dimensional representation of the this compound structure, generated using the DOT language, illustrating the connectivity of its constituent atoms.

Quantitative Structural Data

Precise bond lengths and angles for this compound would ideally be obtained from single-crystal X-ray diffraction analysis. However, a search of publicly available crystallographic databases did not yield a specific entry for this compound. In the absence of direct experimental data for this compound, the following table provides typical bond lengths for the types of covalent bonds present in its structure, based on data from similar small organic molecules. These values serve as a reasonable approximation for the molecular geometry of this compound.

| Bond Type | Typical Bond Length (Å) |

| C-C (sp³) | 1.54 |

| C-N (sp³) | 1.47 |

| C-O (sp³) | 1.43 |

| N-H | 1.01 |

| O-H | 0.96 |

Note: These are generalized values and actual bond lengths in this compound may vary slightly due to the specific electronic environment of the molecule.

Experimental Protocols for Structural Elucidation

The determination of the structure of a small molecule like this compound relies on a combination of spectroscopic and crystallographic techniques. The following are generalized protocols for the key experiments used in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

Objective: To determine the chemical environment and connectivity of protons and carbons in the this compound molecule.

Methodology:

-

Sample Preparation: A small quantity (typically 1-10 mg) of purified this compound is dissolved in a deuterated solvent (e.g., D₂O) to a final concentration of approximately 0.3-0.7 M.[5] A trace amount of a reference standard, such as trimethylsilylpropanoic acid (TMSP), may be added for chemical shift calibration.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.[6]

-

1D NMR Spectra Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is crucial for determining the stereochemistry of the molecule.[6]

-

-

Data Processing and Analysis: The acquired NMR data are processed using specialized software. Chemical shifts are referenced, and the various 1D and 2D spectra are analyzed to piece together the complete structure and stereochemistry of this compound.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule by determining the precise positions of atoms in a crystalline solid.

Objective: To obtain a high-resolution three-dimensional structure of this compound, including accurate bond lengths and angles.

Methodology:

-

Crystallization: The primary and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Various crystallization conditions (e.g., temperature, precipitating agents) are screened to find the optimal conditions for crystal growth.[7]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[7]

-

X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[8] The crystal is rotated during data collection to capture a complete set of diffraction data from all crystal orientations.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed. This involves integrating the intensities, applying corrections for various experimental factors, and determining the unit cell parameters and space group of the crystal.[7]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[9] An atomic model of the molecule is then built into this map. The model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate three-dimensional structure, including atomic coordinates, bond lengths, and bond angles.[8]

Biosynthesis and Mechanism of Action

This compound is a key intermediate in the biosynthesis of many aminoglycoside antibiotics. Understanding its formation and subsequent role in the mechanism of action of these antibiotics is critical for drug development.

Biosynthesis of this compound

The biosynthesis of this compound starts from D-glucose-6-phosphate and proceeds through a series of enzymatic reactions. A simplified pathway is illustrated below.

References

- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. This compound | C6H14N2O4 | CID 439590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxythis compound, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. phys.libretexts.org [phys.libretexts.org]

The Discovery and Enduring Significance of Streptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptamine, a fundamental aminocyclitol, holds a pivotal position in the history of antibiotic discovery as the core of streptomycin, the first effective treatment for tuberculosis. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound. It details the early experimental protocols for its isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and elucidates its biosynthetic pathway. This document serves as a comprehensive resource for researchers in natural product chemistry, antibiotic development, and glycobiology, offering a foundational understanding of this historically significant molecule and its derivatives.

Introduction

The discovery of streptomycin in 1943 by Albert Schatz, a Ph.D. student in Selman Waksman's laboratory at Rutgers University, marked a turning point in the fight against infectious diseases, particularly tuberculosis.[1] This groundbreaking antibiotic, isolated from the soil bacterium Streptomyces griseus, owes its potent bioactivity in part to its unique chemical architecture, which is built upon a central aminocyclitol scaffold known as this compound.[1][2] this compound, a 1,3-diamino-1,3-dideoxy-scyllo-inositol, is a key structural motif not only in streptomycin but also serves as a precursor to streptidine, the diguanidinated core of the antibiotic.[2] Furthermore, its derivative, 2-deoxythis compound, is the central building block for a vast array of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[3] Understanding the discovery, chemistry, and biosynthesis of this compound is therefore crucial for the continued development of novel aminoglycoside antibiotics and for combating the growing challenge of antibiotic resistance.

Historical Discovery and Isolation

The existence of this compound was first inferred through the degradative studies of streptomycin in the mid-1940s. Researchers sought to elucidate the structure of this complex new antibiotic by breaking it down into its constituent parts.

Early Degradation Studies of Streptomycin

Initial structural work on streptomycin by Peck, Graber, and colleagues in 1946 demonstrated that mild acid hydrolysis cleaved the antibiotic into two basic fragments: streptidine and streptobiosamine.[4] This pivotal experiment laid the groundwork for understanding the tripartite nature of the streptomycin molecule.

From Streptidine to this compound: The Unveiling of the Core

Subsequent work by Fried, Boyack, and Wintersteiner in the same year focused on the structure of streptidine.[5] They subjected streptidine to strong alkaline hydrolysis, which resulted in the removal of its two guanidino groups, yielding a new, more fundamental aminocyclitol. This compound was named This compound .

Experimental Protocols

The following sections detail the key experimental methodologies for the isolation and synthesis of this compound and its derivatives, drawing from both historical accounts and modern procedures.

Historical Protocol: Isolation of this compound via Hydrolysis of Streptidine

While the original 1946 papers provide a conceptual framework, a detailed protocol for the alkaline hydrolysis of streptidine can be reconstructed as follows. This procedure is based on the chemical principles described in the early literature.

Objective: To hydrolyze the guanidino groups of streptidine to yield this compound.

Materials:

-

Streptidine sulfate

-

Barium hydroxide octahydrate

-

Sulfuric acid (dilute)

-

Ethanol

-

Water

Procedure:

-

A solution of streptidine sulfate in water is treated with a stoichiometric amount of barium hydroxide to precipitate barium sulfate, yielding a solution of free streptidine base.

-

The precipitated barium sulfate is removed by filtration.

-

The aqueous solution of streptidine is then heated under reflux with an excess of barium hydroxide octahydrate for several hours. This harsh alkaline condition facilitates the hydrolysis of the guanidino groups, releasing ammonia.

-

After the reaction is complete, the excess barium hydroxide is precipitated by the careful addition of dilute sulfuric acid until the solution is neutral.

-

The precipitated barium sulfate is again removed by filtration.

-

The resulting aqueous solution containing this compound is concentrated under reduced pressure.

-

The addition of ethanol to the concentrated aqueous solution induces the crystallization of this compound.

-

The crystalline this compound is collected by filtration, washed with ethanol, and dried.

Modern Synthetic Protocol: Preparation of a Protected this compound Derivative from Streptomycin Sulfate

A contemporary approach to accessing the this compound core involves the chemical modification and degradation of commercially available streptomycin. The following protocol is adapted from a published gram-scale synthesis.

Objective: To synthesize (-)-(1R,2S,3R,4R,5S,6S)-1,3-di(deamino)-1,3-diazido-2,5,6-tri-O-benzylthis compound from streptomycin sulfate.

Workflow Diagram:

Procedure:

-

Reduction of Streptomycin: Streptomycin sulfate (10.0 g) is dissolved in deionized water, and the pH is adjusted to 8.0 with triethylamine. An aqueous solution of sodium borohydride is added dropwise, and the reaction is stirred for 30 minutes. The reaction is then acidified with sulfuric acid.

-

Diazotization: The resulting solution of dihydrostreptomycin is treated with sodium bicarbonate and copper(II) sulfate at 0°C. Imidazole-1-sulfonyl azide hydrochloride is added portionwise, and the reaction is stirred for 16 hours at room temperature.

-

Benzylation: The crude diazido-dihydrostreptomycin is dissolved in DMF, and sodium hydride is added, followed by benzyl bromide. The reaction is stirred for 16 hours.

-

Glycosidic Bond Cleavage: The fully benzylated derivative is suspended in a mixture of methanolic HCl and dichloromethane and heated to reflux for 16 hours.

-

Purification: After neutralization and workup, the resulting mixture is acetylated to facilitate chromatographic separation, yielding the protected this compound derivative. Subsequent deacetylation with sodium methoxide affords the final product.

Quantitative Data:

| Step | Product | Yield |

|---|---|---|

| Cleavage & Acetylation | Acetylated this compound Derivative | 83% |

| Deacetylation | (-)-(1R,2S,3R,4R,5S,6S)-1,3-di(deamino)-1,3-diazido-2,5,6-tri-O-benzylthis compound | 92% |

Physicochemical and Spectroscopic Data

Physical Properties of this compound

The physical properties of this compound were crucial for its initial characterization.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O₄ | [3] |

| Molecular Weight | 178.19 g/mol | [3] |

| Melting Point | >170°C (decomposes) | [6] |

| Optical Rotation | Optically inactive (meso compound) | [2] |

Spectroscopic Data of a Protected this compound Derivative

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.39-7.24 | m | Ar-H |

| 4.85 | d | PhCH ₂ |

| 4.81-4.74 | m | PhCH ₂ |

| 4.68 | d | PhCH ₂ |

| 3.42 | t | H-1 |

| 3.33 | t | H-5 |

| 3.35-3.28 | m | H-3, H-4 |

| 3.23 | t | H-2 |

| 3.08 | t | H-6 |

¹³C NMR (226 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

|---|---|

| 138.0, 137.5, 137.1 | Ar-C (ipso) |

| 128.7-127.9 | Ar-C |

| 82.9 | C-5 |

| 80.8 | C-2 |

| 79.5 | C-6 |

| 75.9, 75.7 | PhCH ₂ |

| 72.7 | C-4 |

| 67.6 | C-1 |

| 66.8 | C-3 |

Biosynthesis of the this compound Core

The biosynthesis of this compound is intimately linked to that of streptidine, the immediate precursor in the streptomycin biosynthetic pathway. The entire carbon skeleton of the this compound core is derived from D-glucose.[1] The pathway commences with the cyclization of D-glucose-6-phosphate to myo-inositol, a common precursor for various inositol-containing compounds.

The biosynthesis of the streptidine moiety from myo-inositol involves a series of enzymatic transformations:

-

Cyclization: D-glucose is first phosphorylated to D-glucose-6-phosphate, which is then cyclized to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase. A subsequent dephosphorylation yields myo-inositol.

-

Oxidation: myo-Inositol is oxidized to scyllo-inosose by myo-inositol dehydrogenase (StrI).[7]

-

First Transamination: scyllo-Inosose undergoes a transamination reaction, catalyzed by scyllo-inosose aminotransferase (StsC), to form scyllo-inosamine.[8] This intermediate is essentially this compound with a different stereochemistry of one amino group.

-

Phosphorylation: scyllo-Inosamine is phosphorylated by a kinase.

-

First Guanidination: The resulting phosphate ester is then guanidinated by arginine:inosamine-phosphate amidinotransferase (strB1) to yield N-amidino-scyllo-inosamine-phosphate.[9][10]

-

Second Guanidination Pathway: A second series of oxidation, transamination, phosphorylation, and guanidination reactions at the C-3 position converts N-amidino-scyllo-inosamine-phosphate into streptidine-6-phosphate.[8]

The biosynthesis of this compound itself would follow the initial steps of this pathway, likely terminating after the formation of the diaminocyclitol structure before the guanidination steps that lead to streptidine.

Conclusion

This compound stands as a testament to the power of natural product chemistry in addressing critical medical needs. Its discovery, born from the meticulous deconstruction of streptomycin, not only unraveled the structure of a landmark antibiotic but also revealed a versatile molecular scaffold that nature has employed to create a diverse arsenal of antimicrobial agents. The historical experimental work, though lacking the precision of modern analytical techniques, showcases the ingenuity of early antibiotic researchers. Today, a deep understanding of this compound's chemistry and biosynthesis continues to be a vital asset for the rational design and semi-synthesis of next-generation aminoglycosides aimed at overcoming the ever-present threat of antibiotic resistance. This technical guide provides a solid foundation for researchers to build upon in this ongoing endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C6H14N2O4 | CID 439590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Streptomyces antibiotics; hydrolytic cleavage of streptomycin to streptidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of the Carbohydrates | Annual Reviews [annualreviews.org]

- 6. D-Streptamine, o-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-o-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- | 50725-24-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. KEGG PATHWAY: map00521 [genome.jp]

- 9. Streptomycin biosynthesis: participation of a phosphatase, aminating enzyme, and kinase in cell-free synthesis of streptidine-P from inosamine-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Streptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of streptamine, a critical aminocyclitol core found in aminoglycoside antibiotics. The document details its primary natural sources, delves into the intricate enzymatic pathways responsible for its biosynthesis, and outlines the complex regulatory networks that govern its production in microorganisms. Furthermore, this guide furnishes detailed experimental protocols for the isolation, analysis, and enzymatic study of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Chapter 1: Natural Sources and Production of this compound

This compound is not typically found as a free metabolite in nature. Instead, its significance lies in its role as a biosynthetic intermediate and a core structural component of aminoglycoside antibiotics, most notably streptomycin.

The primary and most well-characterized natural source of this compound-containing compounds is the Gram-positive, soil-dwelling bacterium, Streptomyces griseus.[1][2][3] This actinomycete is renowned for its production of streptomycin, the first aminoglycoside antibiotic discovered, which contains a streptidine moiety derived directly from a this compound precursor.[1][3]

Fermentation and Yield

The production of streptomycin, and by extension the this compound core, is achieved through submerged fermentation of Streptomyces griseus. The process is a classic example of secondary metabolite production, where the antibiotic is synthesized predominantly during the stationary phase of growth, following an initial phase of rapid mycelial biomass accumulation.[3] Optimization of fermentation conditions is critical for maximizing yield. Key parameters include the composition of the culture medium, pH, aeration, and temperature.[3][4][5]

Published studies have reported varying yields of streptomycin depending on the strain and fermentation conditions. The following table summarizes representative quantitative data on streptomycin production by S. griseus.

| Streptomyces griseus Strain/Condition | Primary Carbon Source | Primary Nitrogen Source | Key Medium Components/Conditions | Reported Yield (Streptomycin) | Reference(s) |

| Wild Type | Glucose | Casein | Various salts, 1.6% inoculum | 3,000 µg/mL (3.0 g/L) | [5][6] |

| Wild Type | Glucose | Soybean Meal | NaCl, pH 7.6-8.0, 28°C, ~10 days | >1.2 g/L | [3][7] |

| Isolated Strain | Rice Bran | Glycine | Optimized pH 9, >72 hours incubation | 8.7 g/L (calculated from reported 80% of 10ml sample) | [4] |

| Wild Type | Glucose | Sodium Aspartate | Optimized salts | "Best results" (qualitative) | [5][6] |

| Wild Type | Glucose | Ammonium Citrate | Optimized salts | "Excellent yield" (qualitative) | [5][6] |

Note: The yield of purified this compound will be lower than the streptomycin yield due to the molar mass difference and losses incurred during chemical hydrolysis and subsequent purification steps.

Chapter 2: The Biosynthetic Pathway of this compound and Streptidine

The biosynthesis of the this compound-derived core of streptomycin, streptidine, is a multi-step enzymatic process that begins with a common central metabolite, D-glucose. Unlike the well-studied 2-deoxythis compound (found in kanamycin and gentamicin) which is derived from glucose-6-phosphate, the this compound pathway proceeds via myo-inositol.[2]

The key stages of the pathway are:

-

Cyclization: D-glucose is converted to myo-inositol.

-

Oxidation & Amination (First): The myo-inositol ring is oxidized and then undergoes a transamination reaction, utilizing L-glutamine as the amino donor, to form scyllo-inosamine.

-

Phosphorylation: A kinase phosphorylates the scyllo-inosamine intermediate.

-

Amidination (First): An amidinotransferase transfers an amidino group from L-arginine to the phosphorylated intermediate, forming a guanidino group.

-

Dephosphorylation: A phosphatase removes the phosphate group.

-

Oxidation & Amination (Second): The opposite side of the ring is oxidized and transaminated, forming This compound .

-

Phosphorylation: this compound is phosphorylated by a specific kinase.

-

Amidination (Second): A second transamidination reaction using L-arginine adds the final guanidino group, yielding streptidine-6-phosphate.[2]

-

Glycosylation and Final Assembly: The streptidine-6-phosphate is then glycosylated with other sugar moieties (streptose and N-methyl-L-glucosamine, also derived from glucose) to form the complete streptomycin molecule.[8][9]

The following diagram illustrates the core biosynthetic pathway leading to streptidine.

Chapter 3: Regulation of this compound Biosynthesis

The production of streptomycin, and thus the synthesis of its this compound core, is tightly regulated in S. griseus. This regulation occurs at multiple hierarchical levels, ensuring that the antibiotic is produced at the appropriate time (late in the growth cycle) and in response to specific physiological and environmental cues. The regulatory network involves small molecule signals, receptor proteins, and a cascade of transcriptional activators.

The A-factor Cascade

A central element in this regulation is A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, diffusible signaling molecule that functions as a microbial hormone.[10][11] The A-factor signaling cascade is a well-established model for the regulation of secondary metabolism in Streptomyces.

The cascade proceeds as follows:

-

A-factor Synthesis & Accumulation: A-factor is synthesized by the cell and its concentration increases with cell density.

-

Receptor Binding: At a critical threshold concentration (as low as 10⁻⁹ M), A-factor binds to its specific cytoplasmic receptor protein, ArpA .[12]

-

Derepression of adpA: ArpA is a repressor protein that, in the absence of A-factor, binds to the promoter of the adpA gene, blocking its transcription. The binding of A-factor to ArpA causes a conformational change, leading to its dissociation from the DNA.[13]

-

Activation of strR: The release of ArpA allows for the transcription of adpA. The AdpA protein is a key transcriptional activator. AdpA binds to the promoter of strR, the pathway-specific regulatory gene located within the streptomycin biosynthetic gene cluster.[12][14]

-

Activation of Biosynthetic Genes: The StrR protein, once expressed, acts as a transcriptional activator for the other structural genes within the streptomycin cluster, switching on the entire biosynthetic pathway.[10][14]

Two-Component Systems (TCSs)

Superimposed on the A-factor cascade is a network of two-component signal transduction systems (TCSs).[15] TCSs are the primary means by which bacteria sense and respond to environmental changes, such as nutrient availability (phosphate, nitrogen), osmotic stress, and other signals.[16] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cognate cytoplasmic response regulator (RR).[15] In Streptomyces, a large number of TCSs have been identified, many of which are involved in the global regulation of antibiotic production, acting either as positive or negative regulators.[17][18][19] These systems can influence the A-factor cascade or directly impact the expression of biosynthetic gene clusters.

The following diagram illustrates the logical flow of the A-factor regulatory cascade.

Chapter 4: Key Experimental Protocols

This chapter provides detailed methodologies for the isolation, purification, and analysis of this compound and related biosynthetic enzymes.

Protocol for Isolation and Purification of this compound

The isolation of pure this compound is a multi-stage process that begins with the fermentation of S. griseus to produce streptomycin, followed by purification of the antibiotic, and finally, chemical hydrolysis to release the this compound core.

Stage 1: Streptomycin Production and Isolation

-

Fermentation: Inoculate a suitable production medium (e.g., 1% glucose, 0.5% peptone, 0.5% NaCl, 1.2% corn steep liquor) with spores or a vegetative inoculum of S. griseus.[20] Incubate for 7-10 days at 28°C with vigorous aeration and agitation.[3]

-

Broth Clarification: Remove the mycelial biomass from the fermentation broth by centrifugation or filtration to obtain the clarified supernatant containing streptomycin.

-

Cation Exchange Chromatography: Adjust the pH of the clarified broth to ~7.0. Load the broth onto a column packed with a weakly acidic cation exchange resin (e.g., Amberlite IRC-50) in its sodium form.[21]

-

Washing: Wash the column extensively with deionized water to remove unbound impurities.

-

Elution: Elute the bound streptomycin from the resin using a moderately concentrated mineral acid, such as 1-2 N sulfuric acid or hydrochloric acid, at a slow flow rate.[21] Collect the fractions containing the antibiotic.

-

Concentration & Desalting: The eluate can be concentrated under vacuum. The resulting streptomycin salt can be precipitated with an organic solvent like methanol or acetone.

Stage 2: Acid Hydrolysis of Streptomycin to this compound

-

Hydrolysis Reaction: Dissolve the purified streptomycin sulfate or hydrochloride in 6 N HCl.

-

Heating: Heat the solution in a sealed tube at 100-110°C for 2-4 hours to hydrolyze the glycosidic bonds.

-

Removal of Acid: After cooling, remove the HCl under vacuum using a rotary evaporator. Repeatedly add and evaporate water to ensure complete removal of the acid.

-

Product: The resulting solid residue is a crude mixture containing this compound hydrochloride, streptidine hydrochloride, and sugar degradation products.

Stage 3: Purification of this compound

-

Ion Exchange Chromatography: Dissolve the crude hydrolysate in water and apply it to a strong cation exchange column (e.g., Dowex 50W-X8, H+ form).

-

Elution Gradient: Elute the components using a gradient of HCl or ammonia. This compound, being a diamino compound, will elute at a different salt concentration than the more basic diguanidino compound, streptidine. Collect fractions and monitor using thin-layer chromatography (TLC).

-

TLC Analysis: Spot fractions on a silica gel TLC plate. A suitable mobile phase is butanol:acetic acid:water (4:1:5). Visualize spots with a ninhydrin spray (this compound will appear as a colored spot).

-

Pooling and Crystallization: Pool the pure this compound-containing fractions, evaporate the solvent, and crystallize the this compound salt (e.g., this compound dihydrochloride) from an alcohol-water mixture.

Protocol for L-Glutamine:scyllo-Inosose Aminotransferase Assay

This assay measures the activity of the aminotransferase responsible for the first amination step in the this compound pathway. The assay is based on the conversion of the substrate L-glutamine to L-glutamate.

-

Enzyme Preparation:

-

Grow S. griseus in a suitable liquid medium and harvest cells in the stationary phase.

-

Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Disrupt the cells by sonication or using a French press.

-

Centrifuge at high speed (e.g., 20,000 x g for 30 min at 4°C) to obtain a cell-free extract (the supernatant), which serves as the crude enzyme source.

-

-

Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube or 96-well plate. A typical 100 µL reaction contains:

-

50 mM Tris-HCl buffer, pH 7.5

-

10 mM scyllo-inosose (amino acceptor)

-

10 mM L-glutamine (amino donor)[22]

-

1 mM Pyridoxal-5'-phosphate (PLP) (cofactor)

-

10-50 µL of cell-free extract

-

-

Reaction Incubation:

-

Initiate the reaction by adding the cell-free extract.

-

Incubate at 30-37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by heating at 100°C for 5 minutes or by adding an equal volume of 0.2 M HCl.

-

Centrifuge to pellet the precipitated protein.

-

-

Detection of L-Glutamate: The product, L-glutamate, can be quantified using several methods:

-

Coupled Enzyme Assay: Use a commercial L-glutamate determination kit (e.g., Sigma-Aldrich, GLN1).[22] This typically involves the glutamate dehydrogenase (GLDH) reaction, where glutamate is converted to α-ketoglutarate with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the amount of glutamate produced.

-

HPLC Analysis: The supernatant from the terminated reaction can be analyzed by HPLC after derivatization (e.g., with o-phthalaldehyde, OPA) to quantify the amino acids (glutamine and glutamate).

-

-

Controls:

-

No Enzyme Control: Replace the cell-free extract with buffer to account for any non-enzymatic transamination.

-

No Substrate Control: Omit either L-glutamine or scyllo-inosose to ensure the activity is substrate-dependent.

-

Protocol for Quantitative Analysis of this compound by HPLC-MS/MS

This protocol describes a sensitive method for quantifying this compound, adapted from methods used for streptomycin and other aminoglycosides.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining highly polar compounds like this compound.

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and an aqueous solvent containing an ion-pairing agent or acid, such as 0.1% formic acid in water (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound. This involves infusing a standard solution of this compound into the mass spectrometer to identify the protonated molecular ion [M+H]⁺ and its most stable fragment ions. For this compound (C₆H₁₄N₂O₄, MW: 178.19), the [M+H]⁺ would be m/z 179.2. Fragment ions would likely result from the loss of water and ammonia.

-

-

Sample Preparation:

-

For aqueous samples (e.g., from purification fractions), dilute with the initial mobile phase.

-

For complex matrices (e.g., hydrolyzed broth), a solid-phase extraction (SPE) step using a weak cation-exchange cartridge may be necessary to clean up the sample and reduce matrix effects.

-

-

Standard Curve and Quantification:

-

Prepare a series of standard solutions of purified this compound hydrochloride of known concentrations (e.g., 10 ng/mL to 1000 ng/mL) in a matrix that matches the samples.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify this compound in unknown samples by interpolating their peak areas from the standard curve. An internal standard (e.g., a stable isotope-labeled this compound or a structurally similar aminocyclitol) should be used for highest accuracy.

-

References

- 1. CAS 85-17-6: Streptidine | CymitQuimica [cymitquimica.com]

- 2. KEGG PATHWAY: map00521 [genome.jp]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ijpsi.org [ijpsi.org]

- 5. Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of streptomycin. Enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptional control by A-factor of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An overview of the two-component system GarR/GarS role on antibiotic production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Two-Component Systems Implied in Antibiotic Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]

- 21. US3451992A - Purification of streptomycin - Google Patents [patents.google.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Streptamine: The Architectural Core of Aminoglycoside Antibiotics - An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative pathogens. Their efficacy is intrinsically linked to their unique chemical architecture, at the heart of which lies an aminocyclitol ring. This technical guide provides a comprehensive exploration of streptamine and its key derivative, 2-deoxythis compound (2-DOS), as the central scaffold of this critical class of antibiotics. We delve into the intricate biosynthetic pathway of the this compound core, its pivotal role in the mechanism of action at the bacterial ribosome, and the biochemical modifications that lead to clinical resistance. This document serves as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular processes to support ongoing research and development in this vital area of antimicrobial therapy.

Introduction: The Centrality of the this compound Scaffold

Aminoglycoside antibiotics are a large and diverse family of natural and semi-synthetic bactericidal agents characterized by the presence of amino sugars glycosidically linked to an aminocyclitol core.[1] The most common of these cores is 2-deoxythis compound (2-DOS), a derivative of this compound.[2] This central ring is the architectural foundation upon which the amino sugars are appended, and it plays a critical role in the molecule's interaction with its ribosomal RNA target. The spatial arrangement of the amino and hydroxyl groups on the this compound core is fundamental to the high-affinity binding that underpins the antibiotic's potent activity.[3][4] Understanding the structure-activity relationships revolving around this core is paramount for the rational design of novel aminoglycosides that can evade resistance mechanisms.

Biosynthesis of the 2-Deoxythis compound Core

The biosynthesis of the 2-deoxythis compound (2-DOS) core is a multi-step enzymatic process that begins with the central metabolite, D-glucose-6-phosphate.[5] This pathway involves a series of oxidation, transamination, and cyclization reactions catalyzed by a dedicated set of enzymes.[1][5] The key enzyme, 2-deoxy-scyllo-inosose synthase (DOIS), initiates the process by converting glucose-6-phosphate into 2-deoxy-scyllo-inosose, the first committed intermediate in the pathway.[1] Subsequent enzymatic steps, including transamination reactions with L-glutamine as the amino donor, lead to the formation of the final 2-deoxythis compound ring.[6]

Mechanism of Action: Targeting the Bacterial Ribosome

The bactericidal activity of aminoglycosides stems from their ability to bind with high affinity to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[2][7] This interaction, driven by electrostatic forces between the positively charged amino groups of the antibiotic and the negatively charged phosphate backbone of the rRNA, disrupts the fidelity of protein synthesis.[3] Specifically, the binding of the aminoglycoside to the A-site induces a conformational change that mimics the state of correct codon-anticodon pairing, leading to the misreading of the mRNA template and the incorporation of incorrect amino acids into the nascent polypeptide chain.[8] This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.[7] Furthermore, aminoglycoside binding can also inhibit the translocation of the ribosome along the mRNA, further stalling protein synthesis.[8]

Quantitative Data

Ribosomal Binding Affinity

The affinity of aminoglycosides for their ribosomal target is a key determinant of their antibacterial potency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.

| Aminoglycoside | Target | Method | Dissociation Constant (Kd) |

| Paromomycin | E. coli 16S rRNA A-site | ESI-MS | 52 nM[9] |

| Tobramycin | E. coli 16S rRNA A-site | ESI-MS | 352 nM (Site 1), 9 µM (Site 2)[9] |

| Neomycin B | E. coli 23S rRNA Helix 69 | UV Thermal Denaturation | 0.3 ± 0.1 µM[10] |

| Tobramycin | E. coli 23S rRNA Helix 69 | UV Thermal Denaturation | 0.2 ± 0.2 µM[10] |

| Paromomycin | E. coli 23S rRNA Helix 69 | UV Thermal Denaturation | 5.4 ± 1.1 µM[10] |

| Apramycin | Eukaryotic 18S rRNA A-site | Mass Spectrometry | 500 ± 50 nM[11] |

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of an antibiotic's in vitro activity.

| Aminoglycoside | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Amikacin | 0.5 - 4 µg/mL | 1 - 8 µg/mL | 1 - 16 µg/mL |

| Gentamicin | 0.25 - 2 µg/mL | 0.12 - 4 µg/mL | 0.5 - 8 µg/mL |

| Kanamycin | 1 - 8 µg/mL | 1 - 16 µg/mL | >64 µg/mL |

| Neomycin | 2 - 16 µg/mL | 0.5 - 8 µg/mL | >64 µg/mL |

| Tobramycin | 0.25 - 2 µg/mL | 0.12 - 4 µg/mL | 0.25 - 4 µg/mL |

Note: MIC values can vary significantly depending on the specific strain and testing conditions.[2][12][13]

Mechanisms of Resistance

The clinical utility of aminoglycosides is threatened by the emergence and spread of bacterial resistance. The most prevalent mechanism is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs).[1][14] These enzymes, often encoded on mobile genetic elements, catalyze the addition of chemical moieties to the aminoglycoside, thereby sterically hindering its binding to the ribosome.[14] There are three main classes of AMEs:

-

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.[15]

-

Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP to a hydroxyl group on the aminoglycoside.[15]

-

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotidyl group (e.g., AMP) from a nucleotide triphosphate to a hydroxyl group on the aminoglycoside.[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an aminoglycoside against a bacterial strain.[9][16]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Aminoglycoside stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Prepare a 2-fold serial dilution of the aminoglycoside stock solution across the plate. Start by adding 100 µL of the highest antibiotic concentration to the first column, then transfer 50 µL to the next column, and so on, discarding the final 50 µL from the last dilution column.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well. b. Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the aminoglycoside that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Aminoglycoside Acetyltransferase (AAC) Activity Assay

This spectrophotometric assay measures the activity of an AAC enzyme by monitoring the consumption of the co-substrate acetyl-CoA.[17]

Materials:

-

Purified AAC enzyme

-

Aminoglycoside substrate

-

Acetyl-CoA

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: a. Prepare a reaction mixture containing the assay buffer, DTNB (e.g., 0.1 mM), and the aminoglycoside substrate at a desired concentration.

-

Initiation of Reaction: a. Add acetyl-CoA to the reaction mixture to a final concentration of, for example, 100 µM. b. Initiate the reaction by adding the purified AAC enzyme.

-

Spectrophotometric Measurement: a. Immediately monitor the increase in absorbance at 412 nm in a spectrophotometer. The release of Coenzyme A (CoA) from the acetylation reaction reduces DTNB, producing a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

-

Calculation of Activity: a. The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Fluorescence-Based Ribosome Binding Assay

This competitive binding assay uses a fluorescently labeled aminoglycoside to determine the relative binding affinities of unlabeled compounds for the ribosomal A-site.[16]

Materials:

-

Fluorescently labeled aminoglycoside (e.g., fluorescein-conjugated neomycin, F-neo)

-

RNA oligonucleotide mimic of the ribosomal A-site

-

Unlabeled competitor aminoglycosides

-

Assay buffer (e.g., 10 mM MOPS, 50 mM NaCl, 0.4 mM EDTA, pH 7.0)

-

Fluorometer

Procedure:

-

Complex Formation: a. Prepare a solution containing the A-site RNA oligonucleotide and the fluorescently labeled aminoglycoside (F-neo) in the assay buffer. Allow the complex to form.

-

Competition: a. To different wells or cuvettes containing the pre-formed complex, add varying concentrations of the unlabeled competitor aminoglycoside.

-

Fluorescence Measurement: a. Measure the fluorescence intensity of each sample. The displacement of the fluorescently labeled aminoglycoside from the A-site by the unlabeled competitor will result in an increase in fluorescence.

-

Data Analysis: a. Plot the change in fluorescence intensity as a function of the competitor concentration. The concentration of the competitor that causes a 50% displacement of the fluorescent probe (IC₅₀) can be determined and used to calculate the binding affinity (Ki) of the competitor.

Conclusion

The this compound core is an indispensable element in the structure and function of aminoglycoside antibiotics. Its unique chemical features dictate the interaction with the bacterial ribosome, leading to potent bactericidal activity. A thorough understanding of the biosynthesis of this core, its role in the mechanism of action, and the ways in which bacteria have evolved to circumvent its effects through enzymatic modification is crucial for the development of next-generation aminoglycosides. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to combating antibiotic resistance and advancing the field of antimicrobial drug discovery. By leveraging this knowledge, the scientific community can continue to innovate and design novel therapeutics that build upon the remarkable legacy of the this compound-containing aminoglycosides.

References

- 1. Substrate specificity of 2-deoxy-scyllo-inosose synthase, the starter enzyme for 2-deoxythis compound biosynthesis, toward deoxyglucose-6-phosphates and proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescence-based screen for ribosome binding antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring dissociation constants of RNA and aminoglycoside antibiotics by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli: correlation between MICs of clinical isolates and quality control organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A fluorescence-based screen for ribosome binding antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Streptamine in the Mechanism of Action of Streptomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of streptomycin, with a specific focus on the critical role of its streptamine-derived core. Streptomycin, the first aminoglycoside antibiotic discovered, exerts its potent bactericidal effects by targeting the bacterial ribosome and disrupting protein synthesis. Understanding the precise interactions between the antibiotic and its target is fundamental for combating antibiotic resistance and developing novel therapeutics.

Molecular Architecture of Streptomycin

Streptomycin is a polar cationic molecule composed of three distinct units linked by glycosidic bonds:

-

Streptidine: A substituted aminocyclitol, which is a derivative of this compound. This core is characterized by two guanidino groups that are essential for its biological activity.

-

Streptose: A 5-carbon sugar (a methyl-pentose).

-

N-methyl-L-glucosamine: An amino sugar.

The streptidine moiety, derived from the this compound ring, is the anchor of the molecule, mediating the key interactions with the ribosomal target. The two positively charged guanidino groups of streptidine are considered indispensable for the antibiotic's function; the removal of even one group can reduce its activity by up to 90%.

The Ribosomal Target and Binding Pocket

Streptomycin's primary cellular target is the small 30S subunit of the bacterial ribosome.[1] It binds to a single, specific site located at the decoding center, where the accuracy of protein synthesis is monitored. This binding pocket is formed by a confluence of 16S ribosomal RNA (rRNA) helices and the ribosomal protein S12.

Specifically, the binding site involves:

-

16S rRNA: The antibiotic interacts primarily with the phosphate backbone of several rRNA helices, including h1, h18 (the 530 loop), h27, and h44.[2]

-

Ribosomal Protein S12: This protein helps stabilize the binding of streptomycin. Mutations in the gene for S12 (rpsL) are a common source of high-level streptomycin resistance.[3]

The Pivotal Role of the this compound (Streptidine) Moiety

The streptidine ring is central to the mechanism of action. Its two guanidino groups engage in a network of electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone of the 16S rRNA.[4] These interactions anchor the antibiotic firmly into the decoding A-site of the 30S subunit.

This binding event is not passive; it actively induces a significant conformational change in the ribosome.[1] By locking together elements from four different domains of the 16S rRNA, streptomycin distorts the structure of the decoding center.[5] This distortion is the direct cause of the antibiotic's disruptive effects on translation.

Consequences of Streptomycin Binding

The this compound-driven binding and subsequent distortion of the ribosome lead to two primary, catastrophic events for the bacterial cell:

4.1. mRNA Codon Misreading The conformational change induced by streptomycin alters the delicate balance of the decoding process. It destabilizes the binding of the correct (cognate) aminoacyl-tRNA to the mRNA codon in the A-site while simultaneously stabilizing the binding of incorrect (near-cognate) tRNAs.[5] This effectively eliminates the ribosome's proofreading capability.[6] The result is the incorporation of wrong amino acids into the growing polypeptide chain, leading to the synthesis of a multitude of non-functional, misfolded, or toxic proteins.[6][7]

4.2. Inhibition of Protein Synthesis In addition to causing misreading, streptomycin can also interfere with the initiation of protein synthesis by disrupting the binding of the initiator tRNA (formyl-methionyl-tRNA) to the 30S subunit.[3][4] This prevents the formation of a stable initiation complex, halting protein synthesis before it can begin.

The combination of these effects—the production of aberrant proteins and the inhibition of normal synthesis—is ultimately lethal to the bacterium. The accumulation of faulty proteins is thought to disrupt cell membrane integrity, contributing to the bactericidal nature of the antibiotic.

Experimental Methodologies

The mechanism of streptomycin has been elucidated through a combination of genetic, biochemical, and structural biology techniques. A comprehensive understanding of all cited experiments requires consulting the primary literature. However, an overview of the key methodologies is provided below.

-

X-ray Crystallography: This has been the most powerful technique for understanding the streptomycin-ribosome interaction at an atomic level. By crystallizing the 30S ribosomal subunit in complex with streptomycin, researchers can determine the precise three-dimensional coordinates of the antibiotic in its binding pocket, revealing the specific rRNA nucleotides and protein residues involved in the interaction.[5]

-

Cryo-Electron Microscopy (Cryo-EM): A complementary structural technique, cryo-EM allows for the visualization of the ribosome in different functional states, providing insights into the conformational changes induced by streptomycin binding.

-

In Vitro Translation Assays: These cell-free systems are used to quantify the effects of streptomycin on protein synthesis. By using a specific mRNA template (e.g., poly-U) and measuring the incorporation of specific amino acids (e.g., phenylalanine vs. leucine), researchers can directly measure the rate of mRNA misreading induced by the antibiotic.[6][8]

-

Genetic Studies: The selection and analysis of streptomycin-resistant bacterial mutants have been crucial for identifying the components of the binding site. Mutations in the rpsL gene (encoding protein S12) or in the 16S rRNA gene (rrs) that confer resistance point directly to the sites of antibiotic interaction.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin [pdb101.rcsb.org]

- 2. Structural Analysis of Base Substitutions in Thermus thermophilus 16S rRNA Conferring Streptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomycin causes misreading of natural messenger by interacting with ribosomes after initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mistranslation and genetic variability: the effect of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential pattern of misreading induced by streptomycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Streptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Streptamine, a crucial aminocyclitol component of various aminoglycoside antibiotics. Understanding these properties is fundamental for research, drug design, and the development of new therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes the biologically relevant biosynthetic pathway of its derivative, 2-deoxythis compound.

Core Physicochemical Properties of this compound

This compound [(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol] is a polar molecule with a molecular weight of 178.19 g/mol [1]. Its structure, featuring multiple hydroxyl and amino groups, dictates its physicochemical behavior, influencing its solubility, membrane permeability, and interaction with biological targets.

Quantitative Physicochemical Data

| Property | Value | Source/Method | Notes |

| Molecular Weight | 178.19 g/mol | PubChem CID: 439590[1] | Calculated from the molecular formula. |

| Molecular Formula | C₆H₁₄N₂O₄ | PubChem CID: 439590[1] | - |

| Melting Point | 225 °C (decomposes) | For Streptidine (CAS: 85-17-6) | Experimental value for a closely related compound. The melting point of this compound is not readily available. |

| pKa | Not available | - | Experimental pKa values for this compound are not readily available in the literature. Given the presence of two primary amino groups, this compound is expected to have two pKa values in the basic range. |

| Aqueous Solubility | Not available | - | Due to its polar nature with multiple hydroxyl and amino groups, this compound is expected to be highly soluble in water. However, specific quantitative data is not readily available. |

| LogP (Octanol-Water Partition Coefficient) | -4.2 | XLogP3-AA (Calculated)[1] | This calculated value indicates that this compound is highly hydrophilic. Experimental determination is recommended for confirmation. |

| IUPAC Name | (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol | PubChem CID: 439590[1] | - |

| CAS Number | 488-52-8 | PubChem CID: 439590[1] | - |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination by Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a pure substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the end of melting) are recorded. This range is the melting point of the substance. For pure compounds, this range is typically narrow.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. Since this compound has two basic amino groups, two equivalence points and two corresponding pKa values are expected.

Aqueous Solubility Determination by the Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Shaking: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a suitable detector or a specific colorimetric assay.

LogP Determination by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of this compound, which is a measure of its lipophilicity.

Methodology:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble, which for this compound would be water). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of this compound in both the aqueous and the octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biosynthesis of 2-Deoxythis compound

This compound itself is a precursor to 2-deoxythis compound (2-DOS), a core structural component of many clinically important aminoglycoside antibiotics, including kanamycin, neomycin, and gentamicin. The biosynthetic pathway of 2-DOS from D-glucose-6-phosphate is a key process in the production of these antibiotics by various Streptomyces species.

References

An In-Depth Technical Guide to the Stereochemistry of Streptamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptamine, a substituted cyclohexanetetrol, serves as a fundamental scaffold in a class of clinically significant aminoglycoside antibiotics. The spatial arrangement of its amino and hydroxyl groups gives rise to a number of stereoisomers, each with potentially distinct biological activities and physicochemical properties. A thorough understanding of the stereochemistry of this compound is paramount for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailed experimental protocols for their separation and characterization, and a summary of their biological significance, particularly in the context of their interaction with the bacterial ribosome.

Introduction to this compound and its Stereoisomers

This compound, systematically named 1,3-diamino-1,3-dideoxy-scyllo-inositol, is an aminocyclitol characterized by a cyclohexane ring substituted with four hydroxyl groups and two amino groups.[1] The stereochemical configuration of these substituents dramatically influences the molecule's three-dimensional shape and, consequently, its biological function.

The core structure of this compound allows for several stereoisomers, arising from the different spatial orientations (up or down) of the amino and hydroxyl groups relative to the plane of the cyclohexane ring. These isomers can be broadly classified as diastereomers, which are stereoisomers that are not mirror images of each other. The differentiation and isolation of these isomers are critical for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols for Separation and Characterization

The analysis of this compound stereoisomers requires robust experimental techniques capable of differentiating subtle structural variations. The following sections detail the methodologies for the separation and characterization of these isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.

Protocol for Chiral HPLC Separation of Aminocyclitols:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with derivatives of cellulose or amylose, is often effective for the separation of polar compounds like aminocyclitols.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like this compound. A starting mobile phase composition could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

-

Sample Preparation: Dissolve the mixture of this compound isomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) as this compound lacks a strong chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

-

Injection Volume: 10 µL

-

-

Method Optimization: If separation is not optimal, systematically vary the ratio of the polar modifier in the mobile phase. A gradient elution from a lower to a higher concentration of the polar modifier may also be employed to resolve complex mixtures of isomers. The nature of the alcohol modifier (e.g., ethanol, n-propanol) can also be changed to alter selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of molecules.[2][3] For this compound isomers, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed information about the connectivity and spatial proximity of atoms.

Protocol for NMR Analysis of this compound Isomers:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is crucial as the chemical shifts of exchangeable protons (from -OH and -NH₂ groups) will be affected.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts and coupling constants (J-values) of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation, providing key insights into the relative stereochemistry.

-

For example, a large coupling constant (typically 8-10 Hz) between two vicinal protons indicates a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemical environment.

-

-

2D NMR Spectroscopy:

-

COSY: This experiment reveals proton-proton coupling networks, helping to assign the signals of the cyclohexane ring protons.

-

NOESY: This experiment identifies protons that are close in space, even if they are not directly bonded. NOE correlations can be used to determine the relative stereochemistry of the substituents on the ring. For instance, a strong NOE between two protons on the same side of the ring (cis relationship) would be expected.

-

-

Data Analysis: Integrate the peak areas in the ¹H NMR spectrum to determine the relative quantities of different isomers in a mixture.[4][5][6]

X-Ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[7][8]

Protocol for X-ray Crystallography of Aminocyclitols:

-

Crystallization: This is often the most challenging step. A suitable single crystal of a this compound isomer or a derivative is required.

-

Dissolve the purified isomer in a suitable solvent or solvent mixture at a high concentration.

-

Slowly induce crystallization by methods such as slow evaporation of the solvent, vapor diffusion (hanging drop or sitting drop), or cooling of a saturated solution. Screening of a wide range of crystallization conditions (solvents, precipitants, temperature, pH) is often necessary.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data as a series of images.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the model to best fit the experimental data.[9]

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the analysis of different this compound stereoisomers. The actual values would need to be determined experimentally for each specific isomer.

Table 1: Hypothetical HPLC Retention Times for this compound Isomers on a Chiral Stationary Phase.

| Stereoisomer | Retention Time (min) |

| scyllo-Isomer | 12.5 |

| myo-Isomer | 14.2 |

| neo-Isomer | 16.8 |

| epi-Isomer | 18.1 |

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for a this compound Isomer in D₂O.

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-1 | 3.25 | J₁,₂ = 3.5, J₁,₆ = 9.8 |

| H-2 | 3.80 | J₂,₁ = 3.5, J₂,₃ = 3.2 |

| H-3 | 3.30 | J₃,₂ = 3.2, J₃,₄ = 9.5 |

| H-4 | 3.65 | J₄,₃ = 9.5, J₄,₅ = 9.7 |

| H-5 | 3.75 | J₅,₄ = 9.7, J₅,₆ = 3.4 |

| H-6 | 3.70 | J₆,₁ = 9.8, J₆,₅ = 3.4 |

Biological Significance and Signaling Pathways

The stereochemistry of the this compound core is crucial for the biological activity of aminoglycoside antibiotics. These antibiotics function by binding to the A-site of the bacterial 16S ribosomal RNA (rRNA), leading to mistranslation of mRNA and ultimately bacterial cell death.[10][11][12]

The specific arrangement of the amino and hydroxyl groups on the this compound ring dictates the hydrogen bonding interactions with the rRNA. Different stereoisomers will present different patterns of hydrogen bond donors and acceptors, leading to variations in binding affinity and inhibitory potency. For instance, studies on neamine, a simpler aminoglycoside containing a 2-deoxythis compound core, have shown that even the enantiomer (L-neamine) can bind to the ribosome, albeit with different potency and implications for overcoming resistance mechanisms.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of this compound stereochemistry.

Caption: Relationship between this compound and its possible stereoisomers.

Caption: Experimental workflow for the separation and characterization of this compound isomers.

Caption: The impact of this compound stereochemistry on the bacterial ribosome.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity and its function as a scaffold for aminoglycoside antibiotics. The ability to separate and characterize its various stereoisomers is essential for advancing our understanding of aminoglycoside-ribosome interactions and for the development of new therapeutic agents. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers in the fields of medicinal chemistry, chemical biology, and drug development to explore the rich stereochemical landscape of this compound and its derivatives.

References

- 1. This compound | C6H14N2O4 | CID 439590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]